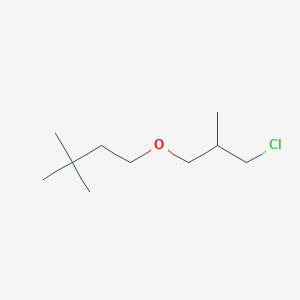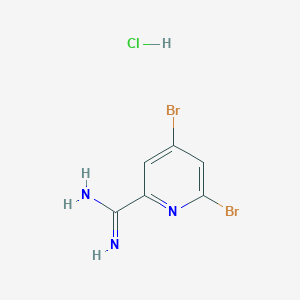![molecular formula C8H6BrNO B13653395 5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
5-(Bromomethyl)furo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)furo[2,3-b]pyridine: is a heterocyclic compound that contains both furan and pyridine rings. It is characterized by the presence of a bromomethyl group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfuro[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One approach is to use 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and cyclization to yield this compound. This method is advantageous due to its high yield and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Cyclization Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents
Major Products: The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-(Bromomethyl)furo[2,3-b]pyridine serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been studied for their ability to inhibit key enzymes and signaling pathways involved in cancer progression .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable structures make it suitable for various industrial applications .
Wirkmechanismus
The mechanism by which 5-(Bromomethyl)furo[2,3-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. In medicinal applications, its derivatives have been shown to bind to specific proteins, inhibiting their activity and disrupting cellular processes. For example, some derivatives target the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
5-Bromofuro[2,3-b]pyridine: Similar in structure but lacks the bromomethyl group, which affects its reactivity and applications.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile:
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: The presence of an aldehyde group makes it suitable for different types of chemical reactions compared to 5-(Bromomethyl)furo[2,3-b]pyridine.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in various fields, including medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
5-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2 |
InChI-Schlüssel |
NJQGYKPLUXETBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=NC=C(C=C21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



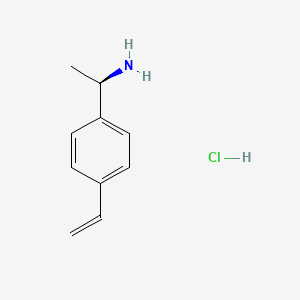
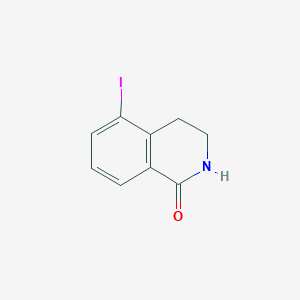
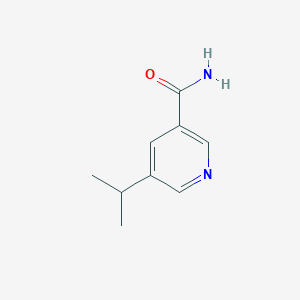
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
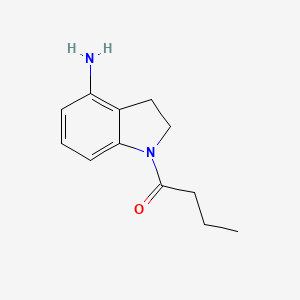
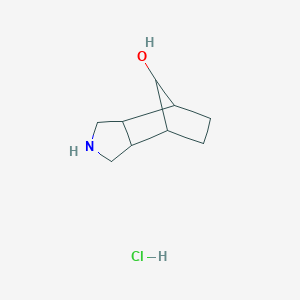
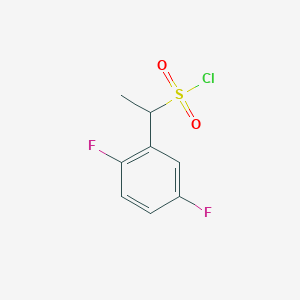
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
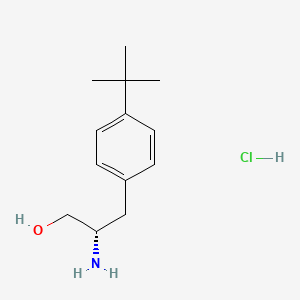
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
